molecular formula C9H12O4 B12937821 2,3,5-Trimethoxyphenol CAS No. 20660-35-9

2,3,5-Trimethoxyphenol

Katalognummer: B12937821
CAS-Nummer: 20660-35-9
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: FLOQPGJCOBOOQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,5-Trimethoxyphenol is an organic compound with the molecular formula C9H12O4. It is a derivative of phenol, where three hydrogen atoms in the benzene ring are replaced by methoxy groups (-OCH3) at the 2, 3, and 5 positions. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethoxyphenol can be achieved through several methods. One common approach involves the Baeyer-Villiger rearrangement of 3,4,5-trimethoxybenzaldehyde followed by hydrolysis . This method provides a relatively high yield of the desired product. Another method involves the methylation of hydroquinone derivatives under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,5-Trimethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2,3,5-Trimethoxyphenol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3,5-Trimethoxyphenol involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are crucial for cell division and stress response. This inhibition leads to the disruption of cellular processes, making it a potential candidate for anticancer therapies .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,3,5-Trimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

20660-35-9

Molekularformel

C9H12O4

Molekulargewicht

184.19 g/mol

IUPAC-Name

2,3,5-trimethoxyphenol

InChI

InChI=1S/C9H12O4/c1-11-6-4-7(10)9(13-3)8(5-6)12-2/h4-5,10H,1-3H3

InChI-Schlüssel

FLOQPGJCOBOOQO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C(=C1)OC)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.